2-Formamidobutanoic acid

Enzymatic resolution L-N-carbamoylase Chiral amino acid synthesis

2-Formamidobutanoic acid is validated for dynamic kinetic resolution via immobilized L-N-carbamoylase systems, ensuring reproducible chiral amino acid production. Its N-formyl group enables milder deprotection (t₁/₂ ~2 h at 60 °C) versus N-acetyl derivatives, critical for acid/base-sensitive peptide synthesis. As a Pd-catalyzed dehydrogenation precursor to α,β-unsaturated acids, it offers ligand-controlled regioselectivity. Insist on ≥98 % purity to avoid reproducibility risks from improper N-acyl substitutions (e.g., acetyl or succinyl analogs).

Molecular Formula C5H9NO3
Molecular Weight 131.13 g/mol
CAS No. 106873-99-8
Cat. No. B035549
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-Formamidobutanoic acid
CAS106873-99-8
Molecular FormulaC5H9NO3
Molecular Weight131.13 g/mol
Structural Identifiers
SMILESCCC(C(=O)O)NC=O
InChIInChI=1S/C5H9NO3/c1-2-4(5(8)9)6-3-7/h3-4H,2H2,1H3,(H,6,7)(H,8,9)
InChIKeyQAISXTKWTBOYAA-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes250 mg / 1 g / 10 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2-Formamidobutanoic Acid (CAS 106873-99-8): Technical Specifications and Comparative Analysis for Research Procurement


2-Formamidobutanoic acid (CAS 106873-99-8), also referred to as N-Formyl-DL-2-aminobutyric acid or 2-(Formylamino)butanoic acid, is an N-formylated α-amino acid derivative with molecular formula C5H9NO3 and a molecular weight of 131.13 g/mol [1]. It presents as a white crystalline powder with a well-defined melting point of 155°C . This compound is commercially available with certified purity specifications typically ≥98% (GC,T) . The molecule features a formyl group (NH-CHO) attached to the α-carbon of a butanoic acid backbone, a structure that confers distinct chemical reactivity and recognized value as an intermediate in synthetic organic chemistry [1].

Why Generic Substitution Fails: Technical Differentiation of 2-Formamidobutanoic Acid from N-Acetyl and N-Succinyl Analogs


Interchanging 2-Formamidobutanoic acid with other N-acylated α-aminobutyric acid derivatives—such as N-acetyl-DL-2-aminobutyric acid (CAS 34271-24-4) or N-succinyl-DL-2-aminobutyric acid—presents significant risk to experimental reproducibility. The formyl group (N-CHO) possesses distinct electronic and steric properties compared to acetyl (N-COCH3) or succinyl (N-COCH2CH2COOH) moieties . These differences directly influence (1) the compound's reactivity as a substrate for L-N-carbamoylase and amidohydrolase enzymes involved in kinetic resolution [1], (2) hydrogen-bonding patterns during enzyme active site recognition , and (3) the solubility and crystallinity critical for reproducible reaction outcomes. The quantitative evidence presented below substantiates that procurement decisions based solely on structural similarity without verifying these specific performance attributes will introduce uncontrolled variability into synthetic workflows.

Quantitative Evidence Guide: 2-Formamidobutanoic Acid Performance Differentiation Metrics


Enzyme-Mediated Dynamic Kinetic Resolution: Substrate Specificity of 2-Formamidobutanoic Acid vs. N-Carbamoyl Analogs

2-Formamidobutanoic acid (N-formyl-DL-2-aminobutyric acid) functions as a recognized substrate in the enzymatic dynamic kinetic resolution cascade involving immobilized L-N-carbamoylase and N-succinyl-amino acid racemase, enabling the production of optically pure L-2-aminobutyric acid [1]. This specific enzymatic recognition profile distinguishes the N-formyl derivative from N-acetyl and N-succinyl analogs, which exhibit differential substrate acceptance profiles across amidohydrolase family enzymes [2]. The formyl group's minimal steric bulk and distinct electronic character permit active site accommodation that larger acyl groups may sterically or electronically preclude.

Enzymatic resolution L-N-carbamoylase Chiral amino acid synthesis Amidohydrolase

Hydrolytic Stability: Quantitative Half-Life Comparison of 2-Formamidobutanoic Acid Under Acidic vs. Basic Conditions

The formamide group of 2-Formamidobutanoic acid exhibits differential hydrolytic stability under acidic versus basic conditions . At 60°C, the compound demonstrates a half-life of 2.5 hours in 1M HCl (acidic hydrolysis) compared to 1.8 hours in 1M NaOH (basic hydrolysis) . This 1.4-fold differential stability informs reaction condition selection during peptide synthesis and other transformations requiring temporary N-formyl protection. In comparison, N-acetyl analogs (e.g., N-acetyl-DL-2-aminobutyric acid, CAS 34271-24-4) generally require more vigorous conditions for deprotection due to the greater stability of the acetamide bond; comparative half-life data for N-acetyl derivative under identical 60°C conditions is not publicly available in the accessed literature.

Hydrolytic stability Peptide synthesis Reaction optimization Formamide stability

Purity and Specification Standardization: 2-Formamidobutanoic Acid Procurement-Relevant Analytical Metrics

2-Formamidobutanoic acid is commercially available from multiple vendors with consistent, verifiable analytical specifications that facilitate cross-laboratory reproducibility . The reported melting point is uniformly 155°C across TCI America (≥98.0% GC,T), Aladdin Scientific (>98.0% GC,T), and AKSci (98% GC) technical datasheets . This melting point consistency serves as a reliable identity and purity indicator. In contrast, the N-acetyl analog (N-acetyl-DL-2-aminobutyric acid) does not have a uniformly established melting point across the same major vendor catalogs, with variable reporting in available datasheets. The availability of consistent, multi-vendor purity specifications for 2-Formamidobutanoic acid reduces procurement risk and simplifies incoming QC validation.

Purity specification QC analytical Melting point Procurement

N-formyl vs. N-acetyl Electronic Properties: Impact on Hydrogen Bonding and Enzyme Recognition

The formyl group (N-CHO) in 2-Formamidobutanoic acid presents distinct electronic and hydrogen-bonding characteristics compared to the N-acetyl group (N-COCH3) in N-acetyl-DL-2-aminobutyric acid . The formyl group's smaller size and lack of the electron-donating methyl group result in a more electrophilic carbonyl carbon and a stronger hydrogen-bond donating capacity for the N-H moiety. These electronic differences directly influence enzyme active site recognition, as evidenced by the distinct substrate profiles for N-formyl vs. N-acetyl vs. N-succinyl amino acid derivatives in amidohydrolase enzyme libraries [1]. Quantitative hydrogen-bond acidity (α) or basicity (β) parameters for 2-Formamidobutanoic acid relative to N-acetyl analog are not publicly reported in accessible literature; this represents a knowledge gap requiring empirical determination prior to substitution.

Electronic properties Hydrogen bonding Enzyme inhibition Molecular recognition

Synthetic Versatility: 2-Formamidobutanoic Acid as a Divergent Intermediate in Heterocycle and Peptidomimetic Synthesis

2-Formamidobutanoic acid serves as a versatile building block in the synthesis of heterocyclic compounds and peptidomimetics due to the orthogonal reactivity of its carboxylic acid and formamide functional groups [1]. The compound can be selectively reduced (LiAlH4, 2.5 equiv, dry ether reflux, 4-6 h) to yield 2-aminobutanoic acid (70-85% yield in analogous systems) , esterified via DCC-mediated coupling without racemization , or subjected to Pd-catalyzed dehydrogenation (Pd(OAc)2 5 mol%, ligand 10 mol%, 80°C, 24 h) to afford α,β-unsaturated carboxylic acids in 65% yield . This reaction portfolio, enabled by the formamide group's unique reactivity profile, positions the compound as a strategic intermediate distinct from N-acetyl analogs, which lack the same susceptibility to mild hydrolytic deprotection.

Heterocyclic synthesis Peptidomimetics Synthetic intermediate Divergent synthesis

Validated Application Scenarios for 2-Formamidobutanoic Acid Based on Quantitative Evidence


Chiral L-α-Aminobutyric Acid Production via Enzymatic Dynamic Kinetic Resolution

2-Formamidobutanoic acid is a validated substrate for immobilized L-N-carbamoylase/N-succinyl-amino acid racemase tandem systems used in the dynamic kinetic resolution of racemic N-acyl amino acids [1][2]. Researchers employing this enzymatic cascade for chiral amino acid production should prioritize the N-formyl derivative, as its substrate recognition has been experimentally confirmed in peer-reviewed amidohydrolase studies [1][2]. The resulting L-2-aminobutyric acid is a valuable chiral building block for pharmaceutical intermediates and peptide synthesis.

Peptide Synthesis and Peptidomimetic Construction Requiring Mild N-Terminal Deprotection

For solid-phase or solution-phase peptide synthesis where temporary α-amino protection is required with mild deprotection conditions, 2-Formamidobutanoic acid offers advantages over N-acetyl or N-Fmoc derivatives [1]. The formyl group can be removed under milder acidic or basic conditions (hydrolytic half-life 1.8-2.5 h at 60°C) [2] compared to the harsher conditions required for N-acetyl deprotection. This property is particularly valuable when synthesizing acid- or base-sensitive peptide sequences where prolonged exposure to strong deprotection reagents would compromise product integrity.

α,β-Unsaturated Carboxylic Acid Synthesis via Palladium-Catalyzed Dehydrogenation

2-Formamidobutanoic acid serves as a precursor for the synthesis of α,β-unsaturated carboxylic acids through Pd-catalyzed dehydrogenation [1]. Under optimized conditions (Pd(OAc)2 5 mol%, ligand 10 mol%, 80°C, 24 h), this transformation proceeds with 65% yield to afford the corresponding unsaturated acid [1]. Ligand-controlled regioselectivity enables divergent product outcomes, making this compound a strategic starting material for researchers requiring access to α,β-unsaturated carboxylic acid scaffolds for medicinal chemistry or materials science applications [1].

Enzyme Mechanism and Substrate Specificity Studies in Amidohydrolase Systems

Investigators studying amidohydrolase enzyme families, particularly L-N-carbamoylases and related N-acyl amino acid amidohydrolases, should consider 2-Formamidobutanoic acid as a probe substrate [1]. Its documented role as a substrate in enzymatic resolution cascades [1][2] enables structure-activity relationship studies comparing N-formyl, N-carbamoyl, and N-succinyl amino acid recognition. The distinct electronic and steric properties of the formyl group relative to other N-acyl moieties provide a valuable point of comparison for elucidating enzyme active site architecture and substrate specificity determinants.

Technical Documentation Hub

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